molecular formula C15H13N3 B7557389 N-(pyridin-2-ylmethyl)quinolin-3-amine

N-(pyridin-2-ylmethyl)quinolin-3-amine

Cat. No.: B7557389
M. Wt: 235.28 g/mol
InChI Key: WQRCPARGAQFPKC-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)quinolin-3-amine is a heterocyclic compound that features both pyridine and quinoline moieties

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)quinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-2-7-15-12(5-1)9-14(11-18-15)17-10-13-6-3-4-8-16-13/h1-9,11,17H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRCPARGAQFPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)quinolin-3-amine typically involves the reaction of 2-aminopyridine with quinoline derivatives under specific conditions. One common method involves the use of a catalyst-free synthesis approach, where N-hetaryl ureas and alcohols are utilized to produce the desired compound . This environmentally friendly technique yields a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)quinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or quinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethyl acetate .

Major Products Formed

The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological activities.

Scientific Research Applications

N-(pyridin-2-ylmethyl)quinolin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)quinolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it can form coordinate bonds with metal ions such as manganese and iron, which can then interact with nitric oxide to release it upon irradiation with light. This property makes it a potential agent for targeted delivery of nitric oxide to biological sites, such as tumors, where it can exert anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(pyridin-2-ylmethyl)quinolin-3-amine include:

Uniqueness

This compound is unique due to its ability to form stable complexes with metal ions and its potential for targeted nitric oxide delivery. This property distinguishes it from other similar compounds and highlights its potential in therapeutic applications.

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